molecular formula C20H20N4O3S2 B2459075 2-(4-methoxyphenyl)-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 392291-33-7

2-(4-methoxyphenyl)-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2459075
M. Wt: 428.53
InChI Key: YFQGWSYPTHBRDL-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H20N4O3S2 and its molecular weight is 428.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Compounds containing the thiadiazole moiety are synthesized through reactions involving aromatic aldehydes, cyanomethylene reagents, and aromatic amines. These compounds have been evaluated for their antimicrobial activities against bacterial and fungal species, highlighting their potential as antimicrobial agents (Wardkhan et al., 2008).
  • Another study focused on the design and synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, revealing their potential as glutaminase inhibitors. This demonstrates the compound's role in exploring therapeutic options against various diseases, including cancer (Shukla et al., 2012).

Biological Activities

  • Imino-4-methoxyphenol thiazole-derived Schiff bases exhibit moderate antibacterial and antifungal activities, suggesting their use in developing new antimicrobial agents (Vinusha et al., 2015).
  • Thiazole and thiadiazole derivatives have been evaluated as potent and selective human adenosine A3 receptor antagonists, offering insights into the development of novel therapeutic agents targeting adenosine receptors (Jung et al., 2004).
  • Novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have shown significant antimicrobial activities, further expanding the utility of thiazole derivatives in combating microbial infections (Noolvi et al., 2016).

Pharmacological Potential

  • Heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives have been evaluated for toxicity assessment, tumour inhibition, antioxidant, analgesic, and anti-inflammatory actions, demonstrating the broad pharmacological applications of these compounds (Faheem, 2018).

Antioxidant and Antimicrobial Properties

  • N-(4-acetyl-5-aryl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide and similar derivatives exhibit antioxidant, antimicrobial, and toxic properties. These compounds have been synthesized and characterized, providing valuable insights into their potential applications in medicinal chemistry (Al-Khazragie et al., 2022).

properties

IUPAC Name

2-(4-methoxyphenyl)-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-13-3-7-15(8-4-13)21-18(26)12-28-20-24-23-19(29-20)22-17(25)11-14-5-9-16(27-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,21,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQGWSYPTHBRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

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